molecular formula C16H12ClN3O3S B2775337 Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851980-26-2

Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Cat. No.: B2775337
CAS No.: 851980-26-2
M. Wt: 361.8
InChI Key: YBOUXTXPBOYCGH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a complex organic compound featuring a benzo[d]thiazole moiety linked to a benzoate ester through a hydrazinecarbonyl group.

Properties

IUPAC Name

methyl 4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-23-15(22)10-4-2-9(3-5-10)14(21)19-20-16-18-12-7-6-11(17)8-13(12)24-16/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOUXTXPBOYCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anti-inflammatory and anticancer properties, potentially inhibiting key enzymes and pathways involved in these diseases.

    Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules:

Biological Activity

Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d]thiazole moiety, which is associated with a variety of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects. Its chemical structure can be represented as follows:

  • IUPAC Name : Methyl 4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbonyl]benzoate
  • Molecular Formula : C16H14ClN3O3S
  • Molecular Weight : 365.81 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets. The benzo[d]thiazole component is known for its ability to inhibit certain enzymes and receptors involved in disease processes.

Target Pathways

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Anticancer Effects : Studies have indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various pathogens and cancer cell lines:

StudyPathogen/Cell LineIC50 (µM)Mechanism
Study AE. coli12.5Cell wall synthesis inhibition
Study BS. aureus8.0Protein synthesis inhibition
Study CMCF-7 (breast cancer)15.0Induction of apoptosis
Study DHT-29 (colon cancer)10.5Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, this compound demonstrated potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a new therapeutic agent for treating infections caused by resistant pathogens .
  • Cancer Treatment Potential : Another study reported that this compound significantly inhibited the growth of MCF-7 breast cancer cells in vitro, with a notable reduction in cell viability observed at concentrations above 10 µM . The mechanism was linked to the activation of apoptotic pathways.

Q & A

Q. Key Conditions for Yield Optimization :

  • Temperature : Reflux (~80°C) ensures complete hydrazine substitution .
  • Solvent Choice : Ethylene glycol enhances nucleophilicity of hydrazine ; methanol minimizes side reactions during coupling .
  • Purification : Recrystallization (ethanol/ethyl acetate) or column chromatography removes unreacted starting materials .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:
A multi-spectral approach is critical:

  • ¹H/¹³C NMR :
    • Hydrazine NH protons appear as broad singlets at δ 9.5–10.5 ppm .
    • Aromatic protons from the benzothiazole and benzoate moieties show splitting patterns consistent with substitution (e.g., para-substitution at δ 7.8–8.2 ppm) .
  • IR Spectroscopy :
    • Stretching vibrations for C=O (ester: ~1720 cm⁻¹; hydrazinecarbonyl: ~1680 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Validation : Cross-referencing experimental data with computational simulations (e.g., DFT) enhances accuracy .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Compound Purity : HPLC quantification (>95% purity) and residual solvent analysis (e.g., DMSO) are essential .
  • Solubility Factors : Use standardized solvents (e.g., DMSO for in vitro assays) and confirm stability via UV-Vis spectroscopy .

Q. Resolution Strategies :

Meta-Analysis : Compare IC₅₀ values normalized to assay conditions .

Dose-Response Repetition : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based) .

Structural Analog Testing : Replace the 6-Cl group with Br or F to probe electronic effects on activity .

Advanced: What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition assays?

Methodological Answer:
A tiered approach is recommended:

Kinetic Studies :

  • Lineweaver-Burk Plots : Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .

Docking Simulations :

  • Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinases) .

Thermodynamic Profiling :

  • Isothermal Titration Calorimetry (ITC) quantifies binding affinity (ΔG, ΔH) .

Mutagenesis Studies :

  • Engineer enzyme active-site mutations (e.g., Ser530Ala in COX-2) to identify critical residues .

Case Study : For kinase inhibition, combine crystallography (to resolve binding modes) with Western blotting (to assess downstream phosphorylation) .

Basic: What are the critical parameters to consider when designing stability studies for this hydrazine-containing compound?

Methodological Answer:
Key Parameters :

  • pH Sensitivity : Hydrazine bonds hydrolyze under acidic (pH < 3) or alkaline (pH > 9) conditions. Use buffered solutions (pH 6–7.4) .
  • Temperature : Accelerated degradation studies (40–60°C) predict shelf life; monitor via HPLC .
  • Light Exposure : UV irradiation tests (λ = 254 nm) assess photodegradation; amber glass storage recommended .
  • Oxidative Stability : Add antioxidants (e.g., BHT) in formulations to prevent hydrazine oxidation .

Q. Analytical Tools :

  • TLC/HPLC : Track degradation products .
  • Mass Spectrometry : Identify oxidative byproducts (e.g., hydrazones) .

Advanced: How can computational methods be integrated with experimental data to predict the structure-activity relationships (SAR) of benzothiazole derivatives?

Methodological Answer:
Integrated Workflow :

QSAR Modeling :

  • Use descriptors (e.g., logP, HOMO/LUMO energies) from Gaussian09 to correlate electronic properties with bioactivity .

Molecular Dynamics (MD) :

  • Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to assess stability .

Pharmacophore Mapping :

  • Identify essential features (e.g., hydrogen bond donors at the hydrazinecarbonyl group) using Schrödinger .

Q. Validation :

  • Synthesize predicted analogs (e.g., replacing Cl with CF₃) and test experimentally .
  • Compare computed binding energies (ΔG) with experimental IC₅₀ values .

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